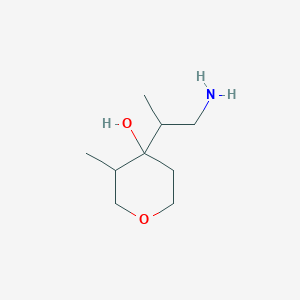
(3E)-8-Chloroocta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-8-Chloroocta-1,3-diene is an organic compound characterized by the presence of a chlorine atom attached to an eight-carbon chain with two double bonds in the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-8-Chloroocta-1,3-diene typically involves the chlorination of octa-1,3-diene. This can be achieved through the addition of chlorine gas to octa-1,3-diene under controlled conditions to ensure the selective formation of the (3E) isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of 8-chlorooctane.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can yield 8-methoxyocta-1,3-diene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Various oxygenated derivatives such as epoxides and alcohols.
Reduction: 8-chlorooctane.
Substitution: 8-methoxyocta-1,3-diene.
Aplicaciones Científicas De Investigación
(3E)-8-Chloroocta-1,3-diene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which (3E)-8-Chloroocta-1,3-diene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
8-Chlorooctane: Lacks the double bonds present in (3E)-8-Chloroocta-1,3-diene, resulting in different reactivity and applications.
(3E)-8-Bromoocta-1,3-diene: Similar structure but with a bromine atom instead of chlorine, which can lead to different chemical behavior and reactivity.
Octa-1,3-diene: The parent compound without the chlorine atom, used as a starting material for the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both double bonds and a chlorine atom, which confer distinct chemical properties
Propiedades
Fórmula molecular |
C8H13Cl |
|---|---|
Peso molecular |
144.64 g/mol |
Nombre IUPAC |
(3E)-8-chloroocta-1,3-diene |
InChI |
InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h2-4H,1,5-8H2/b4-3+ |
Clave InChI |
ZTTUKBZCSHLIFL-ONEGZZNKSA-N |
SMILES isomérico |
C=C/C=C/CCCCCl |
SMILES canónico |
C=CC=CCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13191547.png)



![5-(Aminomethyl)-1-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13191572.png)
![tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B13191580.png)




![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)

![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)
